![molecular formula C21H19FN4O4S B2935764 N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide CAS No. 899733-67-6](/img/structure/B2935764.png)
N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also has fluorophenyl groups, which are phenyl rings (six-membered carbon rings) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and thiophene rings, as well as the fluorophenyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and solubility .Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of the 4H-thieno[3,4-c]pyrazole class exhibit remarkable analgesic, anti-inflammatory, and antipyretic activities. One study describes the synthesis and pharmacological evaluation of these compounds, noting specifically the 4-fluorophenyl derivative's significant activity in these areas, comparable to that of acetylsalicylic acid (Menozzi et al., 1992).
Anticancer Activity
Compounds with fluorine substitutions, including pyrazole and pyrimidine derivatives, have been synthesized and tested against various human cancer cell lines. These studies have shown that certain derivatives exhibit significant anticancer activity at low concentrations, highlighting their potential as therapeutic agents against lung, breast, and CNS cancers (Hammam et al., 2005).
Antimicrobial Activity
Several studies have synthesized and tested various pyrazole-based compounds for their antimicrobial properties. For instance, novel fluorine-containing pyrazole-based thiazole derivatives have demonstrated potent inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as strains of fungi, indicating their potential as antimicrobial agents (Desai et al., 2012).
Sensing Applications
A novel application in the field of chemical sensing has been identified for pyrazoline derivatives. A study on a pyrazoline-based fluorometric "Turn-off" sensor for Hg^2+ ions demonstrates the potential of these compounds in environmental monitoring and analytical chemistry, providing a selective and sensitive method for detecting hazardous materials (Bozkurt & Gul, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4S/c22-15-6-8-16(9-7-15)26-19(17-12-31(29,30)13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNLJTRVDGYMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

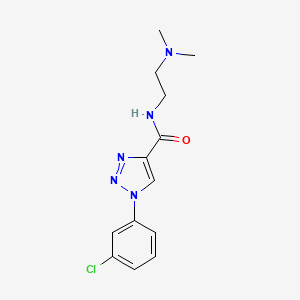
![diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate](/img/structure/B2935684.png)


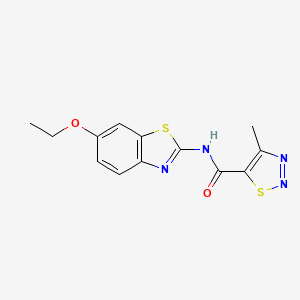

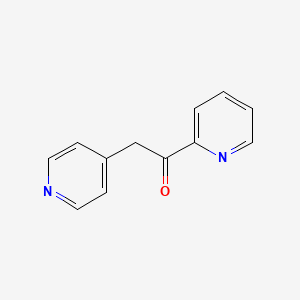
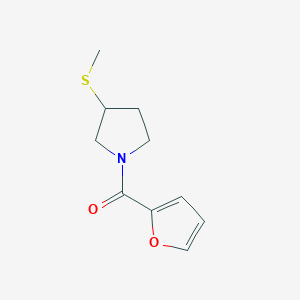
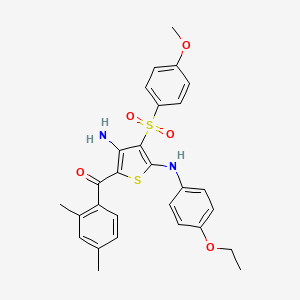
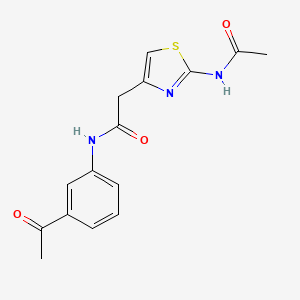
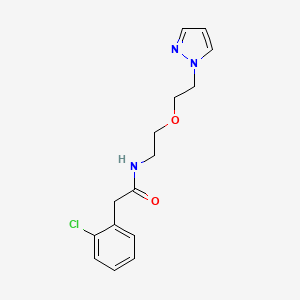


![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935704.png)